1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea
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Description
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H30N4O2 and its molecular weight is 370.497. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation
Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcasing the utility in synthesizing substituted products through lithiation and subsequent reactions with electrophiles. This demonstrates the versatility of urea derivatives in organic synthesis, potentially applicable to the compound (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Applications
Another study focuses on the synthesis of 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, achieved through a reaction involving 4-(dimethylamino)benzaldehyde, acetoacetate, and urea. This highlights the compound's role in synthesizing dihydropyrimidinones, which are of interest due to their biological activity (Qiu-jin, 2010).
Hydrogen Bonding and Structure
Research on hydrogen bonding and the structure of substituted ureas, including studies on crystalline N1,N1-dimethyl-N3-arylureas, provides insights into the molecular conformations and interactions of urea derivatives. This could inform the understanding of the structural and electronic properties of the compound (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).
Ureaphosphanes in Catalysis
The coordination behavior of ureaphosphane ligands, including 1-[2-(diphenylphosphanyl)ethyl]-3-phenylurea, towards rhodium complexes has been explored for their application in asymmetric hydrogenation reactions. This research indicates potential catalytic applications for similar urea compounds (Meeuwissen, Detz, Sandee, Bruin, Siegler, Spek, & Reek, 2010).
Unfolding of Heterocyclic Ureas
Studies on the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes demonstrate the dynamic structural behaviors of these compounds, which may be relevant for understanding the properties and applications of the compound under discussion (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-6-27-20-10-8-7-9-18(20)23-21(26)22-15-19(25(4)5)16-11-13-17(14-12-16)24(2)3/h7-14,19H,6,15H2,1-5H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLXLPRHTQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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